molecular formula C21H26N2O B2377027 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 615280-67-6

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Cat. No.: B2377027
CAS No.: 615280-67-6
M. Wt: 322.452
InChI Key: SXVCIVZYXNRAQE-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic organic compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure consists of a benzimidazole system substituted at the 1-position with a propyl chain and at the 2-position via a methylene spacer with a 4-tert-butylphenoxy group. This specific arrangement of aromatic and aliphatic substituents is designed to modulate the compound's lipophilicity, electronic distribution, and overall molecular geometry, which are critical factors for interaction with biological targets . The primary research value of this compound lies in the investigation of novel anticancer agents. Benzimidazole derivatives have demonstrated significant potential in oncology research, exhibiting mechanisms of action that include interaction with cellular DNA and inhibition of key enzymes like topoisomerases . These interactions can disrupt essential processes in cancer cells, such as DNA replication and repair, leading to reduced cell viability . The structural flexibility of the benzimidazole core allows for the synthesis of derivatives with targeted bioactivity, and compounds with substitutions similar to the tert-butylphenoxymethyl and N-propyl groups have been explored for their cytotoxic effects . Applications & Research Value • Anticancer Research: Serves as a key intermediate or target molecule in the development of potential chemotherapeutic agents. Its structure is relevant for probing structure-activity relationships (SAR) to optimize efficacy and selectivity against various cancer cell lines . • Enzyme Inhibition Studies: The benzimidazole pharmacophore is known to inhibit various enzymes, including topoisomerases, which are validated targets in cancer therapy. This compound can be used to study such inhibitory mechanisms . • Chemical Biology: Useful as a building block or probe to study protein-ligand interactions and cellular pathways, leveraging its ability to engage in π–π stacking and hydrogen bonding . Note: This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-5-14-23-19-9-7-6-8-18(19)22-20(23)15-24-17-12-10-16(11-13-17)21(2,3)4/h6-13H,5,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCIVZYXNRAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzimidazole Core

The synthesis of the benzimidazole core typically begins with the condensation of o-phenylenediamine with suitable carboxylic acids or aldehydes under mild conditions. This fundamental reaction serves as the basis for most benzimidazole syntheses and can be conducted under various conditions as outlined in Table 1.

Table 1. Common Methods for Benzimidazole Core Formation

Method Reagents Conditions Advantages Limitations Yield Range (%)
Direct Condensation o-Phenylenediamine, aromatic aldehydes Room temperature, mild acidic conditions Simple procedure, accessible reagents Variable yields with different aldehydes 53-82
Oxidative Cyclization o-Phenylenediamine, aromatic aldehydes Oxidizing agents (e.g., air, I₂, Cu salts) Higher yields for certain substrates Additional oxidant required 65-90
Microwave-Assisted o-Phenylenediamine, aromatic aldehydes Microwave irradiation, solvent-free Rapid reaction times, environmentally friendly Specialized equipment needed 70-95
Phillips Method o-Phenylenediamine, carboxylic acids Strong acidic conditions, heat Versatile with various acids Harsh conditions, lower yields with sensitive groups 50-75

For the synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole, the initial core formation typically employs the direct condensation or Phillips method to create a 2-substituted benzimidazole intermediate, which then undergoes further functionalization.

N-Alkylation Strategies

After forming the benzimidazole core, selective N-alkylation is critical to introduce the propyl group at the N1 position. The general N-alkylation methods for benzimidazoles are summarized in Table 2, based on established protocols for similar compounds.

Table 2. N-Alkylation Methods for Benzimidazole Derivatives

Alkylating Agent Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Propyl bromide K₂CO₃ DMSO 25-30 1.7-3.0 91-98
Propyl iodide NaH DMF 0-25 2.0-4.0 80-95
Dimethyl carbonate* K₂CO₃ DMSO 140 4.0-12.0 72-84
Propyl tosylate Cs₂CO₃ Acetonitrile 80 6.0-8.0 65-85

*For methyl substitution, included for comparison

The choice of N-alkylation conditions significantly impacts both yield and selectivity. For propyl substitution, the use of propyl bromide with potassium carbonate in DMSO at room temperature offers high yields (91-98%) within relatively short reaction times (1.7-3.0 hours).

Specific Synthesis Routes for this compound

Based on established synthetic methodologies for similar compounds, several viable pathways exist for preparing this compound. These pathways differ in the sequence of introducing the key substituents and the specific reagents employed.

Pathway A: Benzimidazole Formation Followed by Sequential Functionalization

This approach involves:

  • Synthesis of the benzimidazole core
  • Introduction of a functional handle at the C2 position
  • N-propylation at the N1 position
  • Attachment of the tert-butylphenoxy group

The detailed synthetic route is presented in Scheme 1 below.

Scheme 1. Sequential Functionalization Approach

Step 1: Formation of 2-chloromethylbenzimidazole from o-phenylenediamine and chloroacetic acid.
Step 2: N-propylation using propyl bromide and potassium carbonate in DMSO.
Step 3: Nucleophilic substitution with 4-tert-butylphenol to introduce the phenoxy moiety.

This pathway offers good control over regioselectivity but may suffer from competing O-alkylation during the N-propylation step.

Pathway B: Functionalization Followed by Ring Closure

An alternative approach begins with:

  • Functionalization of o-phenylenediamine
  • Condensation with an appropriate aldehyde or carboxylic acid
  • N-propylation of the resulting benzimidazole

This method can circumvent some selectivity challenges but may require more complex starting materials.

Pathway C: Direct Construction via Protected Intermediates

Drawing from methodologies used for similar benzimidazole derivatives, this approach employs:

  • Formation of 2-chloromethylbenzimidazole
  • Protection with tert-butoxycarbonyl (Boc) group
  • Reaction with 4-tert-butylphenol
  • N-propylation after Boc deprotection

This pathway provides enhanced N1 selectivity during the propylation step by leveraging protection-deprotection strategies.

Optimization Parameters for Key Synthetic Steps

The synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity. Table 3 summarizes the key optimization parameters for critical synthetic steps based on analogous benzimidazole syntheses.

Table 3. Optimization Parameters for Key Synthetic Steps

Synthetic Step Critical Parameters Optimal Conditions Monitoring Method Potential Side Reactions
Benzimidazole Core Formation pH, temperature, reaction time pH 4-5, 80-100°C, 3-5 h TLC, HPLC Over-oxidation, incomplete cyclization
N-Propylation Base strength, solvent polarity, propyl source K₂CO₃ (1.5 eq), DMSO, propyl bromide (1.2 eq), rt TLC, LCMS Di-alkylation, O-alkylation
Phenoxy Group Introduction Base type, temperature, leaving group quality K₂CO₃ (2 eq), DMF, 60-80°C, 4-6 h TLC, HPLC Hydrolysis of leaving group, elimination
Purification Solvent system, chromatography parameters Column chromatography (hexane/ethyl acetate gradient) HPLC purity Co-elution of closely related impurities

Effect of Reaction Parameters on N-Propylation

The N-propylation step is particularly critical for preparing the target compound. Based on analogous N-alkylation reactions of benzimidazoles, the influence of key parameters is summarized in Table 4.

Table 4. Impact of Reaction Parameters on N-Propylation of Benzimidazoles

Parameter Range Studied Optimal Value Effect on Yield (%) Effect on Selectivity
Temperature 0-50°C 25-30°C Increasing temperature above 30°C decreases yield by 5-10% Higher temperatures favor N3-alkylation
Reaction Time 0.5-8 h 1.7-3.0 h Extended times (>4 h) reduce yield by 3-7% annually Longer times increase di-alkylation
Solvent DMF, DMSO, Acetone, Acetonitrile DMSO DMSO provides 10-15% higher yields than other solvents DMSO favors N1 selectivity
Base K₂CO₃, NaH, Cs₂CO₃, DBU K₂CO₃ K₂CO₃ gives 5-10% higher yields than alternatives Stronger bases reduce selectivity

The data in Table 4 demonstrates that room temperature reactions in DMSO with K₂CO₃ as the base provide optimal conditions for N-propylation of benzimidazoles, with yields typically in the 91-98% range and high N1-selectivity.

Characterization and Structure Confirmation

Following synthesis, comprehensive characterization is essential to confirm the structure and purity of this compound. Based on characterization data for analogous N-alkylated benzimidazole derivatives, the expected spectroscopic features are presented in Table 5.

Table 5. Expected Spectroscopic Features of this compound

Analytical Method Key Features Expected Values Significance
FTIR (KBr, cm⁻¹) C-H stretching (sp³) 2950-2850 Confirms alkyl groups (propyl, tert-butyl)
C=N stretching 1670-1608 Confirms benzimidazole ring
C=C stretching 1591-1522 Confirms aromatic rings
C-O stretching 1259-1250, 1032-1029 Confirms phenoxy linkage
¹H NMR (DMSO-d₆) N-CH₂ (propyl) 4.20-4.30 (t) Confirms N-propyl substitution
O-CH₂ 5.20-5.30 (s) Confirms methylene bridge to phenoxy
Aromatic protons 7.12-7.98 (m) Confirms benzimidazole and phenyl rings
tert-Butyl protons 1.25-1.30 (s) Confirms tert-butyl group
Propyl chain protons 1.65-1.85 (m), 0.80-0.95 (t) Confirms propyl chain integrity
¹³C NMR (DMSO-d₆) Alkyl carbons 10-46 Maps carbon framework of alkyl chains
Aromatic carbons 110-161 Maps carbon framework of aromatic rings
tert-Butyl quaternary 34-35 Confirms tert-butyl group
HRMS [M+H]⁺ Calculated mass based on C₂₁H₂₆N₂O Confirms molecular formula

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The benzimidazole scaffold is highly versatile, with substituent variations significantly altering biological and chemical behaviors. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole (Target) - 2: (4-tert-butylphenoxy)methyl
- 1: Propyl
C22H28N2O2 360.47 High lipophilicity due to tert-butyl; moderate steric hindrance
2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole - 1: 3-(m-Tolyloxy)propyl C28H32N2O2 428.57 Increased bulk and aromaticity from m-tolyloxypropyl; higher molecular weight
6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole - 6: Benzodioxolyloxy
- 5: Fluoro
Variable ~350–400 Electron-withdrawing groups (fluoro, benzodioxolyl) enhance electronic effects
[2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid Boronic acid substituent C16H18BO4 299.12 Phenoxymethyl with methoxyethyl; boronic acid enhances enzyme inhibition

Key Observations :

  • Steric Effects : The m-tolyloxypropyl group in the analog () introduces greater steric hindrance than the target’s propyl chain, which may affect binding to enzymatic pockets .

Biological Activity

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic compound belonging to the class of benzimidazole derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a tert-butylphenoxy and propyl substituent, which may enhance its chemical and biological properties. The IUPAC name is this compound, and its molecular formula is C22H26N2O.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group and phenoxy methyl group enhance binding affinity and specificity, leading to effective inhibition or activation of the target.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines. A study showed that certain benzimidazole derivatives accelerated apoptosis in MCF cell lines, with observable tumor growth suppression in animal models .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A study found that related compounds displayed activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications in the benzimidazole core could influence antimicrobial efficacy .

Case Studies

  • Anticancer Efficacy : In a study involving similar benzimidazole derivatives, compounds were tested on U87 glioblastoma cell lines showing varying degrees of cytotoxicity. The most effective derivative had an IC50 value of 45.2 μM, demonstrating potential for further development as an anticancer agent .
  • Antimicrobial Testing : Three new crystal structures of 1H-benzo[d]imidazole derivatives were analyzed for their microbiological activity. The results indicated promising antibacterial activity, suggesting that these compounds could serve as potential drug candidates .

Data Tables

Activity Type Compound Target Cell Line IC50 Value (μM) Notes
AnticancerBenzimidazole Derivative 1MCF Cell LinesNot specifiedInduced apoptosis
AnticancerBenzimidazole Derivative 2U87 Glioblastoma45.2Significant cytotoxicity
AntimicrobialBenzimidazole Derivative 3Various BacteriaNot specifiedEffective against Gram-positive and Gram-negative

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions, starting with alkylation of the benzimidazole core followed by functionalization. Key steps include:

  • Alkylation : Reacting (1H-benzo[d]imidazol-2-yl)methanol with propargyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) in DMF at room temperature to introduce the propynyloxy group .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted benzyl azides to form triazole-linked derivatives. Optimal conditions include 5 mol% CuSO₄·7H₂O, sodium ascorbate, and a t-BuOH/H₂O solvent system .
  • Purification via column chromatography (SiO₂, 20% EtOAc/hexane) ensures high purity .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.7 ppm, methylene groups at δ 4.2–5.3 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 338.79) .
    • Elemental Analysis : Validate stoichiometric ratios of C, H, N, and S .

Q. What preliminary biological activities have been reported for benzimidazole derivatives?

  • Benzimidazole analogs exhibit antimicrobial, antifungal, and anticancer activity. For example:

  • Anticancer : Derivatives with triazole-thiazole moieties show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via tubulin inhibition .
  • Antimicrobial : Substituents like 4-fluorophenyl enhance activity against Staphylococcus aureus (MIC: 8 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Functional Group Modifications :

  • Introduce electron-withdrawing groups (e.g., nitro, cyano) to the phenoxy ring to enhance metabolic stability .
  • Replace the propyl chain with bulkier alkyl groups (e.g., isopropyl) to study steric effects on receptor binding .
    • Biological Evaluation :
  • Screen derivatives against enzyme targets (e.g., indoleamine 2,3-dioxygenase for immunomodulation) using enzyme inhibition assays .

Q. What strategies resolve low yields in alkylation or cyclization steps during synthesis?

  • Alkylation Optimization :

  • Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30% → 70% for propynyloxy intermediates) .
  • Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
    • Cyclization Challenges :
  • Replace traditional reflux with Dean-Stark traps to remove water and shift equilibrium in condensation reactions .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Molecular Docking : Use tools like AutoDock Vina to predict binding poses with targets (e.g., tubulin or kinases). For example, triazole-linked derivatives show hydrogen bonding with Thr179 and hydrophobic interactions with Val238 in tubulin .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What analytical techniques address discrepancies in reported biological data for benzimidazole derivatives?

  • Bioassay Standardization :

  • Validate cytotoxicity data using multiple cell lines (e.g., HepG2, A549) and replicate experiments to minimize variability .
  • Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanisms .
    • Metabolic Stability Testing :
  • Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .

Methodological Notes

  • Key References : Synthesis protocols , biological evaluation , and computational modeling are prioritized.

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